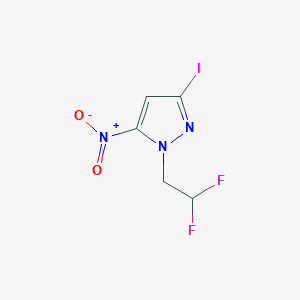

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole

Description

Properties

Molecular Formula |

C5H4F2IN3O2 |

|---|---|

Molecular Weight |

303.01 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-3-iodo-5-nitropyrazole |

InChI |

InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2 |

InChI Key |

LALYGSTXMJASOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1I)CC(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Structure and Properties

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole is characterized by a five-membered pyrazole ring with three distinct functional groups. Understanding its fundamental properties is essential before delving into preparation methods.

Table 1: Key Properties of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole

| Property | Description |

|---|---|

| Chemical Formula | C₅H₄F₂IN₃O₂ |

| Molecular Weight | 303.01 g/mol |

| Chemical Class | Halogenated nitro pyrazole |

| Physical State | Solid (crystalline) |

| Structure | Five-membered heterocyclic ring with two adjacent nitrogen atoms |

| Key Functional Groups | 2,2-difluoroethyl (N1), iodo (C3), nitro (C5) |

| Applications | Pharmaceutical and agrochemical research |

The compound's distinctive substitution pattern significantly influences its reactivity and potential biological activity. It belongs to the broader category of halogenated nitro compounds, which are valued for their diverse applications in pharmaceuticals and agrochemicals.

General Synthetic Approaches for Pyrazole Derivatives

Before examining specific preparation methods for 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole, it is important to understand general approaches for synthesizing pyrazole derivatives.

Basic Pyrazole Ring Formation

The core pyrazole structure can be synthesized through several established methods:

- Knorr Pyrazole Synthesis: Reaction of 1,3-dicarbonyl compounds with hydrazine derivatives

- Condensation of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation

- Reaction of hydrazones with Vilsmeier–Haack reagent (DMF/POCl₃)

The Knorr pyrazole synthesis is particularly valuable as it provides a versatile platform for preparing various substituted pyrazoles that can be further functionalized to obtain complex derivatives.

Regioselectivity in Pyrazole Functionalization

Synthesis of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole

The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole involves three key transformations: introducing the 2,2-difluoroethyl group at N1, the iodo group at C3, and the nitro group at C5. These transformations can be performed in different sequences, each with distinct advantages and challenges.

Introduction of the 2,2-Difluoroethyl Group at N1 Position

The N1-alkylation with a 2,2-difluoroethyl group is typically accomplished through nucleophilic substitution reactions.

Direct N-Alkylation Method

This approach involves treating a pyrazole or substituted pyrazole with a 2,2-difluoroethyl halide in the presence of a base:

- Reagents: 2,2-difluoroethyl bromide or iodide

- Base: Potassium carbonate, sodium hydride, or potassium hydroxide

- Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile

- Conditions: Temperature range from room temperature to 80°C, reaction time of 4-24 hours

The reaction mechanism involves deprotonation of the pyrazole nitrogen by the base, followed by nucleophilic attack on the 2,2-difluoroethyl halide.

Table 2: Typical Reaction Conditions for N1-Alkylation with 2,2-Difluoroethyl Group

| Parameter | Condition | Notes |

|---|---|---|

| Base | K₂CO₃ or NaH | K₂CO₃ (2-3 eq.) for mild conditions; NaH (1.1-1.5 eq.) for more reactive systems |

| Solvent | DMF | Typically used at concentrations of 0.1-0.5 M |

| Temperature | 60-80°C | Lower temperatures may be used with more reactive systems |

| Reaction Time | 6-18 hours | Monitored by TLC or HPLC until completion |

| Purification | Column chromatography | Typical eluent: hexane/ethyl acetate mixtures |

Alternative Approach Using 2,2-Difluoroethylhydrazine

An alternative strategy involves forming the pyrazole ring with the 2,2-difluoroethyl group already in place:

- Synthesis of 2,2-difluoroethylhydrazine

- Condensation with appropriate 1,3-dicarbonyl compounds

- Cyclization to form N1-substituted pyrazole

This approach may offer advantages in terms of regioselectivity but requires the preparation of specialized hydrazine reagents.

Methods for Iodination at the 3-Position

Introducing the iodine atom at the 3-position of the pyrazole ring represents a critical step in the synthesis.

Direct Iodination Methods

Several methods for direct iodination at the C3 position have been reported:

- Electrophilic iodination using iodine (I₂) with oxidants

- N-Iodosuccinimide (NIS) in appropriate solvents

- Iodine monochloride (ICl) reactions

From the literature on related compounds, the most effective method appears to be using N-iodosuccinimide in polar solvents, which provides good regioselectivity for the 3-position.

Table 3: Reaction Conditions for C3-Iodination of Pyrazole Derivatives

Halogen Exchange Reactions

An alternative approach involves halogen exchange reactions, where another halogen (typically bromine) is replaced by iodine. This method may be particularly useful if 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole is readily available or easier to synthesize.

The exchange reaction typically employs:

- Copper or nickel catalysts

- Alkali metal iodides (typically KI or NaI)

- Polar aprotic solvents

- Elevated temperatures

Introduction of the Nitro Group at the 5-Position

The introduction of the nitro group at the 5-position represents a significant synthetic challenge due to the natural preference of pyrazoles to undergo electrophilic substitution at the 4-position.

Direct Nitration Methods

Direct nitration typically employs various nitrating agents under carefully controlled conditions:

- Mixed acid (HNO₃/H₂SO₄) at low temperatures

- Nitronium tetrafluoroborate (NO₂BF₄) in appropriate solvents

- Nitric acid with trifluoroacetic anhydride

The regioselectivity of nitration can be influenced by existing substituents on the pyrazole ring. The presence of an iodo group at C3 may direct nitration toward the C5 position through electronic and steric effects.

Table 4: Nitration Methods for Pyrazole Derivatives

| Nitrating Agent | Solvent | Temperature | Reaction Time | Key Considerations |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:1) | - | -5°C to 0°C | 1-4 hours | Very careful temperature control required |

| NO₂BF₄ | Acetonitrile | -20°C to 0°C | 2-6 hours | Anhydrous conditions necessary |

| HNO₃/TFAA | DCM | -10°C to RT | 3-8 hours | Less harsh conditions, suitable for sensitive substrates |

| HNO₃/Ac₂O/HOAc | Acetic acid | 0°C to RT | 4-12 hours | Moderate conditions, potentially better selectivity |

Indirect Methods for Nitro Group Introduction

Alternative approaches for introducing a nitro group at the 5-position include:

- Oxidation of an amino group at the 5-position

- Rearrangement of a nitro group from another position

- Directed metallation followed by reaction with a nitrating agent

These indirect methods may offer improved regioselectivity in challenging cases.

Complete Synthetic Pathways

Based on the analysis of available information, several potential synthetic routes for 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole can be proposed. These routes differ in the order of introducing the key functional groups.

Synthetic Route 1: Sequential Functionalization

Table 5: Sequential Functionalization Pathway

| Step | Transformation | Reagents/Conditions | Expected Yield | Challenges |

|---|---|---|---|---|

| 1 | Pyrazole synthesis | 1,3-dicarbonyl + hydrazine, acid catalyst, ethanol, reflux | 75-85% | Basic scaffold preparation |

| 2 | N1-alkylation | 2,2-difluoroethyl bromide, K₂CO₃, DMF, 60-80°C | 70-80% | Ensuring N1 selectivity |

| 3 | C3-iodination | NIS, acetonitrile, 50-60°C | 70-85% | Regioselectivity at C3 |

| 4 | C5-nitration | HNO₃/Ac₂O/HOAc, 0°C to RT | 55-65% | Achieving C5 selectivity |

Comparison with Related Compounds

Analyzing the synthesis of structurally related compounds provides valuable insights for the preparation of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole.

Table 8: Comparison with Related Pyrazole Derivatives

These related compounds demonstrate that the preparation of specifically substituted pyrazoles is feasible through careful selection of reaction conditions and sequences.

Analytical Characterization

Proper characterization of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole and its synthetic intermediates is essential for confirming structural assignments and assessing purity.

Table 9: Analytical Characterization Methods for 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole

| Analytical Method | Key Information Provided | Expected Findings |

|---|---|---|

| ¹H NMR | Proton environments | Characteristic signals for CH₂ (difluoroethyl), CH (difluoroethyl), CH (pyrazole) |

| ¹³C NMR | Carbon environments | Signals for pyrazole carbons, C-I, C-NO₂, CH₂CF₂ |

| ¹⁹F NMR | Fluorine environments | Characteristic signal for CF₂ group |

| HRMS | Molecular formula confirmation | Expected m/z for C₅H₄F₂IN₃O₂ |

| IR Spectroscopy | Functional group identification | Characteristic bands for NO₂ group (symmetric and asymmetric stretching) |

| X-ray Crystallography | Absolute structure determination | Confirmation of substitution pattern and bond angles |

| HPLC | Purity assessment | Typically >95% purity is desired |

These analytical methods collectively provide comprehensive structural confirmation and purity assessment of the synthesized compound.

Challenges and Considerations

The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole presents several significant challenges that must be addressed to achieve successful preparation.

Regioselectivity

The major challenge in synthesizing 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole is achieving the correct regioselectivity for each substitution. Pyrazoles naturally undergo electrophilic substitution at the C4 position, so directing substitution to C3 and C5 positions requires careful control of reaction conditions or the use of directing groups.

Compatibility of Reaction Conditions

The reaction conditions for introducing one substituent must be compatible with existing substituents. For example, harsh nitration conditions could potentially affect the iodo group through oxidation or displacement reactions. The order of introducing substituents therefore becomes critical to overall synthetic success.

Reactivity Management

The reactivity of the pyrazole ring is influenced by existing substituents. For example:

- The 2,2-difluoroethyl group at N1 affects the electron distribution in the ring

- The iodo group at C3 is both sterically demanding and electronically influential

- The nitro group at C5 is strongly electron-withdrawing

Understanding and managing these electronic effects is crucial for successful synthesis, particularly for the later stages when multiple substituents are present.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under suitable conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with biological targets. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Target Compound vs. 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

- Structural differences : The carboxylic acid derivative replaces iodine (C3) with a carboxyl group, altering its reactivity.

- Applications : The carboxylic acid variant (CAS 1006442-59-6) is utilized in coordination chemistry as a ligand for metal-organic frameworks (MOFs), whereas the iodine-substituted compound is better suited for catalytic cross-coupling reactions .

- Stability : The iodine atom in the target compound introduces steric bulk and oxidative sensitivity compared to the carboxylic acid analog.

Target Compound vs. 1-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazole

- Substituent effects : The trifluoromethyl group at C5 (vs. nitro in the target compound) enhances electron-withdrawing properties, increasing electrophilicity at C3/C5.

- Synthetic utility: Both compounds undergo Sonogashira coupling, but the trifluoromethyl derivative (e.g., compound 24 in ) exhibits higher yields (73%) under similar conditions due to reduced steric hindrance .

- Biological activity : Trifluoromethyl groups are associated with improved bioavailability in drug candidates, whereas nitro groups may confer antimicrobial or antiparasitic activity .

Fluorinated Substituents: Impact on Physicochemical Properties

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole | 2,2-difluoroethyl (N1), I (C3), NO₂ (C5) | ~335.02 | Cross-coupling intermediates |

| 5-(1,1-Difluoroethyl)-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (18n) | 1,1-difluoroethyl (C5), pyridine (C2) | ~453.39 | DHODH inhibitors (antiviral) |

| 1-(2,2-Difluoroethyl)-5-methyl-3-nitro-1H-pyrazole | 2,2-difluoroethyl (N1), CH₃ (C5), NO₂ (C3) | 221.12 | Agrochemical intermediates |

Key observations :

- Fluorine positioning : 2,2-Difluoroethyl groups (as in the target compound) enhance metabolic stability compared to 1,1-difluoroethyl analogs (e.g., 18n in ) due to reduced β-fluorine elimination .

- Nitro group placement : Nitro at C5 (target compound) vs. C3 (18n ) alters regioselectivity in electrophilic substitutions.

Comparison with related syntheses :

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (): Requires CuI/DMEDA catalysis for aryl coupling, whereas the target compound’s synthesis is less metal-dependent .

- 1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole (): Uses perfluorinated reagents, highlighting the complexity of introducing multiple fluorinated groups compared to the target compound’s simpler difluoroethyl substituent.

Biological Activity

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole is a synthetic organic compound notable for its unique structural features, including a pyrazole ring with a difluoroethyl group, an iodine atom, and a nitro group. Its molecular formula is with a molecular weight of 303.01 g/mol . This compound's design enhances its lipophilicity and potential biological activity, making it an interesting candidate for medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The compound's structure is characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Difluoroethyl Group : Enhances lipophilicity and may influence biological interactions.

- Iodine Atom : Potentially increases the compound's reactivity and binding affinity to biological targets.

- Nitro Group : Often associated with bioactivity in various chemical entities.

Biological Activity Overview

Research indicates that 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole exhibits promising biological activity, particularly in the realms of medicinal chemistry. Interaction studies suggest that the compound may bind favorably to specific biological targets due to hydrogen-bonding capabilities and hydrophobic interactions facilitated by the difluoroethyl moiety .

The mechanism of action involves:

- Binding Affinity : The presence of functional groups allows for interaction with enzymes or receptors, which is crucial for therapeutic efficacy.

- Hydrophobic Interactions : The difluoroethyl group contributes to favorable interactions with lipid membranes or hydrophobic pockets in proteins.

Pharmacological Activities

The biological activities of pyrazole derivatives are well-documented, showcasing a wide range of pharmacological effects:

- Anti-inflammatory Activity : Compounds similar to 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole have shown significant anti-inflammatory properties. For instance, compounds derived from pyrazole scaffolds have demonstrated inhibitory effects on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs .

- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit antibacterial properties against various strains such as E. coli and S. aureus. The presence of specific substituents enhances their efficacy against these pathogens .

- Anticancer Potential : Several studies have reported that pyrazole derivatives can inhibit cancer cell proliferation across different cell lines. For example, certain derivatives have shown cytotoxic effects against lung cancer (A549) and leukemia (K-562) cell lines .

Comparative Analysis with Related Compounds

A comparison table illustrates how 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole relates to structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(Trifluoromethyl)-5-methylpyrazole | Contains trifluoromethyl instead of difluoroethyl | Higher lipophilicity due to trifluoromethyl group |

| 3-Amino-5-methylpyrazole | Amino group at position 3 | Enhanced solubility and potential bioactivity |

| 4-Bromo-3-nitropyrazole | Bromine substitution at position 4 | Different reactivity profile due to bromine |

| 5-Iodo-3-methylpyrazole | Methyl instead of difluoroethyl | May exhibit different pharmacokinetics |

The unique combination of iodine and difluoroethyl groups in 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole may influence its reactivity and biological activity compared to these compounds .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

- Anti-inflammatory Research : A study reported that novel pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations lower than standard medications .

- Antimicrobial Efficacy : Another case study demonstrated that certain pyrazoles displayed significant antibacterial activity against resistant strains, emphasizing their potential in treating infections .

- Cancer Cell Line Studies : Research on pyrazoles indicated effective inhibition of various cancer cell lines, with some showing IC50 values as low as 0.04 µM against non-small cell lung cancer .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole with high regioselectivity?

- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor substitution at the pyrazole C3 position. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ in degassed DMF/water mixtures can enhance cross-coupling efficiency for halogenated pyrazoles . Purity (>95%) should be confirmed via HPLC or GC-MS, as seen in related difluoroethyl pyrazole derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., difluoroethyl and nitro groups). IR spectroscopy can identify nitro (1520–1350 cm⁻¹) and C-I (500–600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula (C₇H₆F₂IN₂O₂, MW: 334.04) .

Q. How does the electron-withdrawing nitro group influence the reactivity of the pyrazole ring?

- Methodology : The nitro group at C5 deactivates the ring, reducing electrophilic substitution at adjacent positions. This directs iodination or cross-coupling reactions to the C3 position, as observed in analogous nitro-substituted pyrazoles. Kinetic studies under varying pH/temperature can quantify this effect .

Q. What solvent systems are optimal for synthesizing halogenated pyrazole derivatives?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates and stabilize transition states in coupling reactions. For nitro-group stability, avoid strongly acidic conditions, as seen in protocols for similar compounds .

Q. How can column chromatography be optimized for purifying this compound?

- Methodology : Use silica gel with a gradient elution (hexane/ethyl acetate) to separate polar nitro and iodo substituents. Pre-purification via recrystallization in ethanol/water mixtures improves yield, as demonstrated for structurally related pyrazoles .

Advanced Research Questions

Q. How can nitration reaction conditions be tailored to avoid over-nitration or ring degradation?

- Methodology : Controlled addition of nitric acid/sulfuric acid at 0–5°C minimizes side reactions. Monitor reaction progress via TLC and quench with ice water. Adjust stoichiometry based on electron density maps (DFT calculations) to predict nitration sites .

Q. What are the stability profiles of this compound under varying storage conditions (light, humidity, temperature)?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Nitro groups are prone to photodegradation; store in amber vials under inert gas. Similar pyrazoles show WGK 3 environmental toxicity, necessitating airtight containment .

Q. How can computational modeling predict biological activity or binding affinity for this compound?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like Factor Xa or mGluR5, leveraging structural analogs (e.g., razaxaban, a pyrazole-based inhibitor) . QSAR models can correlate substituent effects with activity.

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology : Dynamic effects from the difluoroethyl group may cause splitting. Variable-temperature NMR or 2D-COSY experiments clarify conformational exchange. Compare with literature data for 1-(2,2-difluoroethyl) pyrazoles to validate assignments .

Q. How can regioselectivity contradictions in iodination vs. nitration be analyzed mechanistically?

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.